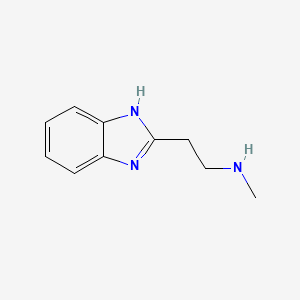

2-(1H-Benzimidazol-2-YL)-N-methylethanamine

Overview

Description

The compound “2-(1H-Benzimidazol-2-YL)-N-methylethanamine” belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . The benzimidazole unit is almost planar .

Molecular Structure Analysis

The benzimidazole core of the molecule is planar . Theoretical and actual NMR chemical shifts were found to be quite similar . The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated .Chemical Reactions Analysis

Benzimidazole derivatives have been studied for their reactivity with various free radicals . They have been found to react through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .Physical And Chemical Properties Analysis

The compound is a solid . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications

Antiparasitic Activity

BMT-1 has shown promise as an antiparasitic agent. Researchers have investigated its efficacy against various parasites, including protozoans and helminths. By disrupting essential cellular processes in these organisms, BMT-1 could potentially serve as a novel therapeutic option for parasitic infections .

Crystal Structure Analysis

The X-ray crystal structure analysis of BMT-1 and related benzimidazole derivatives has revealed valuable information about their molecular arrangements. For instance:

Inhibition of T Cell Proliferation

BMT-1 has been studied for its impact on T cell proliferation. Understanding its mechanisms of action is crucial, especially considering its benzimidazole derivative nature. Researchers have explored its effects on H+/K±ATPases, which play a role in immune responses .

Hydrazones with Combined Antiparasitic and Anticancer Properties

New 1H-benzimidazole-2-yl hydrazones, including BMT-1, have been investigated for their dual antiparasitic and anticancer potential. These compounds offer a unique combination of activities, making them attractive candidates for further exploration .

Vibrational Spectroscopy and Quantum Chemical Calculations

Researchers have employed vibrational spectroscopy and quantum chemical calculations to understand the electronic and vibrational properties of BMT-1. These studies contribute to our knowledge of its behavior in different environments .

Drug Design and Optimization

BMT-1 serves as a scaffold for drug design and optimization. Medicinal chemists explore modifications to its structure to enhance specific properties, such as bioavailability, target selectivity, and pharmacokinetics. Rational design based on BMT-1’s core can lead to novel therapeutic agents .

These applications highlight the versatility and potential of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine in scientific research. Keep in mind that ongoing studies may uncover additional uses, making it an exciting area for further investigation! 🌟

Future Directions

Mechanism of Action

Target of Action

The primary targets of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine are parasites, specifically the species Trichinella spiralis . These parasites are widespread around the world and lead to morbidity and mortality in the population .

Mode of Action

2-(1H-Benzimidazol-2-YL)-N-methylethanamine interacts with its targets by modulating the polymerization of tubulin . This interaction disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress in the host infected by the parasites . It reacts with various free radicals, such as ˙OCH3, ˙OOH, and ˙OOCH3, through several possible reaction pathways, including HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .

Pharmacokinetics

Similar compounds, such as carbendazim, have been shown to be primarily eliminated through the urine

Result of Action

The result of the action of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine is the death of the parasitic larvae . In addition, the compound has antioxidant properties, acting as an effective radical scavenger .

Action Environment

The action, efficacy, and stability of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine can be influenced by various environmental factors. For instance, the compound’s ability to detect phosgene, a toxic gas, can be affected by the presence of the gas in the solution and gas phase

properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-11-7-6-10-12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZSYTFOKMFEAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

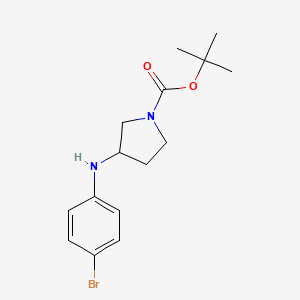

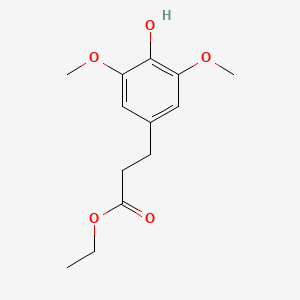

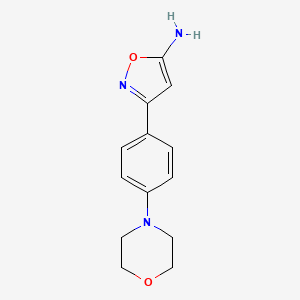

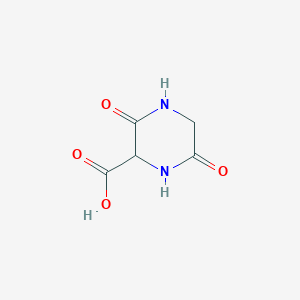

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

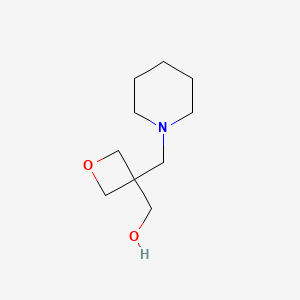

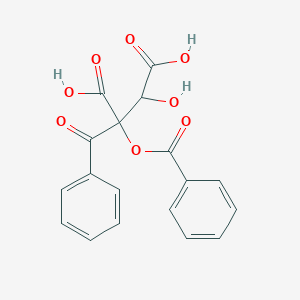

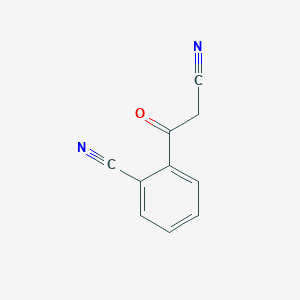

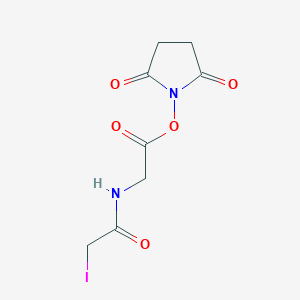

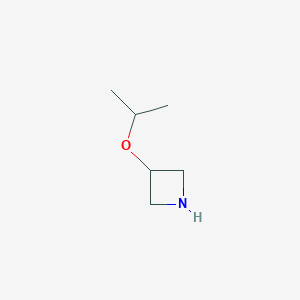

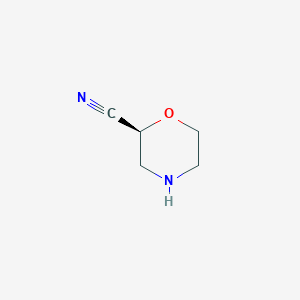

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B1504962.png)